4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
Description
4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted at the 4-position with a 4-chlorophenoxy group and at the 2-position with a methylsulfanyl group. Its synthesis typically involves nucleophilic substitution reactions starting from 4-chloro-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (CAS: 339018-91-6), a precursor highlighted in commercial catalogs . The compound's structural versatility allows it to serve as a scaffold for diverse pharmacological applications, including antimicrobial, anticancer, and anticonvulsant activities .
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-methylsulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-6-7-19-11(10)12(16-13)17-9-4-2-8(14)3-5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPQMRNTZNGMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=CC=C(C=C3)Cl)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common route includes:
Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the Chlorophenoxy Group: This step often involves nucleophilic aromatic substitution (S_NAr) reactions where a chlorophenol derivative reacts with the thienopyrimidine core.
Methylsulfanyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Substitution Reactions
The chlorine and methylsulfanyl groups serve as primary sites for nucleophilic substitution.
Chlorophenoxy Group Reactivity
The 4-chlorophenoxy moiety undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example:
The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the C4 position, facilitating SNAr even with weak nucleophiles like alcohols or thiols .
Methylsulfanyl Group Reactivity
The methylsulfanyl group at C2 is susceptible to displacement under oxidative or alkylation conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂/AcOH | RT, 12 h | 2-Methylsulfonyl derivative | 90% |
| RNH₂/EtOH | Reflux, 6 h | 2-Amino-substituted analogs | 50–70% |
Oxidation Reactions
The methylsulfanyl group oxidizes selectively to sulfoxide or sulfone derivatives, critical for modulating biological activity:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C | 2-Methylsulfinyl derivative | Enhanced solubility |
| H₂O₂/AcOH | 60°C, 3 h | 2-Methylsulfonyl derivative | Antibacterial lead |
Sulfone derivatives exhibit improved metabolic stability compared to sulfides, as demonstrated in antimalarial studies .
Cross-Coupling Reactions
The chlorophenoxy group participates in palladium-catalyzed couplings to introduce aryl or heteroaryl substituents:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, THF, 100°C | 4-Arylphenoxy derivatives | 34–67% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, toluene, 110°C | 4-(Arylamino)phenoxy analogs | 55% |
Optimized Suzuki conditions (10 mol% Pd catalyst, 1M K₂CO₃) achieve full conversion within 12 hours .
Cyclization and Ring-Opening
Under acidic or thermal conditions, the thienopyrimidine core undergoes structural rearrangements:
| Reaction | Conditions | Product | Mechanism |
|---|---|---|---|
| Acid hydrolysis | H₂SO₄, 100°C | Pyrimidine-5-carboxylic acid | Cleavage of thiophene ring |
| Thermal cyclization | Formamide, 130°C | Fused quinazoline derivatives | Intramolecular Schiff base formation |
Biological Activity Correlations
Derivatives of this compound show promise in medicinal chemistry:
-
Antimalarial activity : 4-(4-Chlorophenoxy) analogs inhibit Plasmodium falciparum erythrocytic stages (IC₅₀ = 0.8–1.2 μM) .
-
Antibacterial activity : Sulfone derivatives exhibit MIC values of 4–8 μg/mL against S. aureus .
Stability and Degradation
The compound decomposes under UV light or prolonged storage, forming:
Scientific Research Applications
Anticancer Properties
Research indicates that 4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine exhibits significant anticancer activity by inhibiting key kinases involved in cancer cell proliferation.
- Mechanism of Action : The compound primarily inhibits Pim-1 kinase, which is associated with various malignancies. This inhibition disrupts survival signaling pathways in cancer cells.
-
Cell Line Studies : In vitro studies have demonstrated the compound's cytotoxic effects against several cancer cell lines, including:
- MCF7 (breast cancer) : IC50 value of 1.18 µM, indicating high cytotoxicity.
- HCT116 (colon cancer) : IC50 value of 1.38 µM, showing significant growth inhibition.
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Thienopyrimidine derivative | MCF7 | 1.18 | High cytotoxicity |
| Thienopyrimidine derivative | HCT116 | 1.38 | Significant growth inhibition |
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor:
- Pim-1 Kinase Inhibition : It shows potent inhibition with an IC50 value around 1.18 µM for certain derivatives, suggesting its therapeutic potential in cancers where Pim-1 is overexpressed.
- Acetylcholinesterase Inhibition : Some derivatives have been identified as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Experimental Findings
Numerous studies have explored the biological activities and therapeutic potentials of this compound:
-
Anticancer Activity :
- A study focusing on the compound's effect on various cancer cell lines highlighted its significant cytotoxic properties and potential for further development as an anticancer agent.
-
Neuropharmacological Applications :
- Research has indicated that derivatives of this compound may serve as effective acetylcholinesterase inhibitors, providing avenues for treatment in neurodegenerative conditions.
Mechanism of Action
The mechanism of action for 4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the chlorophenoxy and methylsulfanyl groups could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations at the 4-Position
4-(4-Chlorophenoxy)-2-(trichloromethyl)thieno[3,2-d]pyrimidine (21c)
- Structure : Replaces the methylsulfanyl group with a trichloromethyl group.
- Synthesis: Prepared via nucleophilic substitution of 4-chloro-2-(trichloromethyl)thieno[3,2-d]pyrimidine with 4-chlorophenol under basic conditions .
- Properties : Higher molecular weight (due to Cl₃C group) and melting point (161°C) compared to the methylsulfanyl analogue. Exhibits antiplasmodial activity against Plasmodium falciparum .
4-(3-Nitrophenoxy)-2-chlorothieno[3,2-d]pyrimidine
- Structure: Substitutes 4-chlorophenoxy with 3-nitrophenoxy and replaces methylsulfanyl with chlorine.
- Synthesis: Reacts 2,4-dichlorothieno[3,2-d]pyrimidine with 3-nitrophenol using Cs₂CO₃ as a base .
4-(4-Methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
- Structure: Methoxy group replaces chlorine on the phenoxy ring.
- Properties: Increased solubility in polar solvents due to the methoxy group. No explicit biological data reported, but similar compounds show modulated anticonvulsant activity in MES and scPTZ tests .
Variations at the 2-Position
4-Chloro-2-morpholinothieno[3,2-d]pyrimidine
- Structure : Morpholine replaces methylsulfanyl at the 2-position.
- Anticonvulsant activity noted in related derivatives .
2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine
Isomeric and Annulated Derivatives
Thieno[2,3-d]pyrimidine Derivatives
- Structure : Sulfur atom position differs in the fused thiophene ring.
- Properties: Thieno[2,3-d]pyrimidines exhibit distinct electronic properties due to altered ring conjugation. For example, 4-methoxy derivatives show antiviral activity against HSV-1 .
Annulated Pyrimidines (e.g., Thiopyrano-thienopyrimidines)
- Structure : Additional thiopyran rings fused to the core.
- Demonstrated in vitro cytotoxicity against MCF-7 breast cancer cells .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance stability and binding to hydrophobic enzyme pockets, critical for anticancer and antiplasmodial activities .
- Polar Substituents (e.g., morpholine, methoxy) : Improve solubility and CNS penetration, favoring anticonvulsant applications .
- Sulfur Position in Thienopyrimidine Core: Thieno[3,2-d] isomers generally show broader antimicrobial activity compared to [2,3-d] isomers .
Biological Activity
4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C13H9ClN2OS2
- Molecular Weight : 308.81 g/mol
- CAS Number : 7691436
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Research has also explored the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. These compounds have been tested against various bacterial strains with promising results:
- Mycobacterium tuberculosis : Some derivatives exhibited activity against this pathogen, although they were less effective than the standard drug rifampicin .
The mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that the compound interferes with cellular processes such as DNA replication and protein synthesis in cancer cells.
Case Studies
- Study on Anticancer Efficacy : A study conducted on a series of thieno[3,2-d]pyrimidine derivatives found that modifications in the chemical structure significantly influenced their anticancer potency. The introduction of different substituents at specific positions led to enhanced cytotoxicity against human cancer cell lines .
- Anti-inflammatory Properties : Another research effort highlighted the anti-inflammatory potential of related compounds, suggesting that thieno[3,2-d]pyrimidines could serve as lead compounds for developing anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
